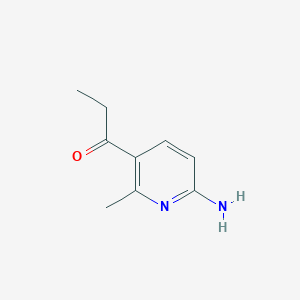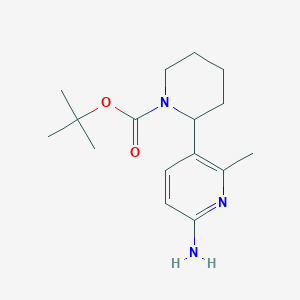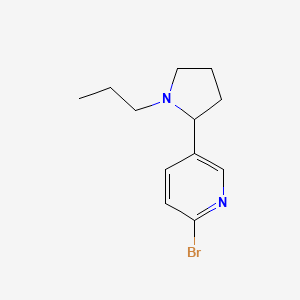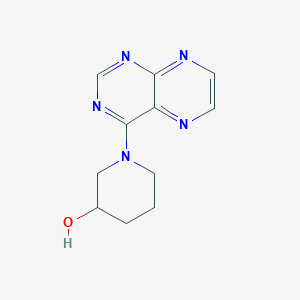
1-(Pteridin-4-yl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pteridin-4-yl)piperidin-3-ol is a compound that features a pteridine ring fused to a piperidine ring with a hydroxyl group at the third position of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pteridin-4-yl)piperidin-3-ol typically involves the formation of the piperidine ring followed by the introduction of the pteridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters . The resulting piperidinol can undergo dehydration in an acidic environment to form tetrahydropyridine derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactions and the use of advanced catalysts to enhance yield and selectivity. Techniques such as microwave irradiation and the use of nanocatalysts have been explored to optimize the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pteridin-4-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the piperidine or pteridine rings.
Common Reagents and Conditions:
Oxidation: Iodosylbenzene can be used as an oxidizing agent.
Reduction: Hydrogenation using metal catalysts such as palladium or platinum.
Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium azide or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted piperidines and pteridines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and receptor binding studies.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Pteridin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its derivatives have been shown to inhibit the CCR5 receptor, which is crucial for HIV entry into host cells . The compound’s structure allows it to form strong interactions with its targets, leading to effective inhibition or modulation of biological pathways.
Comparación Con Compuestos Similares
Piperidin-4-ol derivatives: These compounds share the piperidine ring structure and have been studied for their biological activities.
Pteridine derivatives: Compounds containing the pteridine ring are known for their roles in biological systems, such as folate metabolism.
Uniqueness: 1-(Pteridin-4-yl)piperidin-3-ol is unique due to the combination of the pteridine and piperidine rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13N5O |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
1-pteridin-4-ylpiperidin-3-ol |
InChI |
InChI=1S/C11H13N5O/c17-8-2-1-5-16(6-8)11-9-10(14-7-15-11)13-4-3-12-9/h3-4,7-8,17H,1-2,5-6H2 |
Clave InChI |
YNQMWRCQCATLKC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NC=NC3=NC=CN=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799961.png)
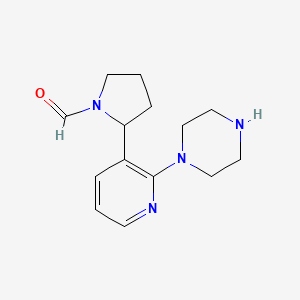


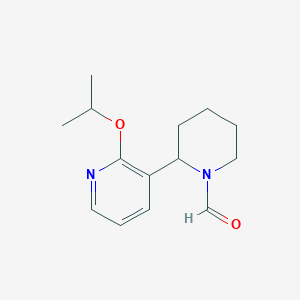

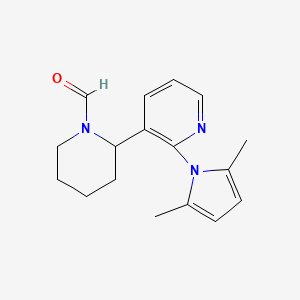
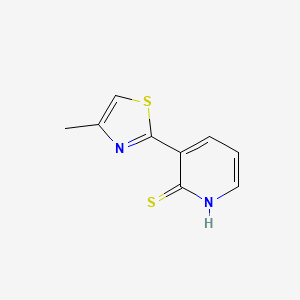


![4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B11800026.png)
